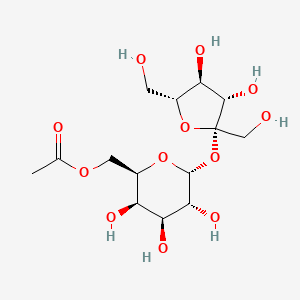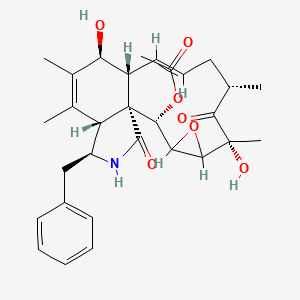
19,20-Epoxycytochalasin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19,20-Epoxycytochalasin C (ECC) is a natural product isolated from the fungus Emericella nidulans. It is a member of the cytochalasins family, which are a group of fungal metabolites known for their ability to inhibit actin polymerization and depolymerization. ECC is one of the most studied and well-characterized cytochalasins and has been found to have a wide range of biological activities. These activities include the inhibition of actin polymerization, the induction of apoptosis, and the stimulation of cell migration. ECC has been used in numerous scientific studies to investigate the role of actin in cell biology and to study the mechanisms of action of various drugs.
Applications De Recherche Scientifique
Medicine
19,20-Epoxycytochalasin C has been found to have significant cytotoxic effects against various human cancer cell lines . It has been isolated from the rice fermentation extracts of endophytic fungus Xylaria cf. curta . The compound showed significant specific cytotoxicity against HL-60 cell lines .
Agriculture
The metabolites of Xylaria, which include 19,20-Epoxycytochalasin C, are known for potential herbicidal, fungicidal, and insecticidal activities . They are functional in various pharmaceutical and agricultural applications .
Biochemistry
19,20-Epoxycytochalasin C has been studied for its interaction with actin, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . It has been found that the parent molecule had 16 times higher cytotoxic potential compared to the oxidized metabolite .
Pharmacology
19,20-Epoxycytochalasin C has been evaluated for its antiplasmodial activity and phytotoxicity with no cytotoxicity to Vero cells . It has been found that the parent molecule had 16 times higher cytotoxic potential as compared to the oxidized metabolite .
Biotechnology
19,20-Epoxycytochalasin C has been investigated for its antihyphal and antibiofilm activity against Candida albicans . It has been found that 256 μg/ml of 19,20-Epoxycytochalasin C inhibited over 95% of C. albicans hyphal formation after 24 h-treatment .
Environmental Science
19,20-Epoxycytochalasin C is produced by the endophytic fungus Xylaria cf. curta, which is commonly found in soil, leaf litter, woody litter, and termite mounds . The production of this compound contributes to the ecological role of the fungus in these environments .
Propriétés
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSGFLUFAVFHCM-WSRKEQNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19,20-Epoxycytochalasin C | |
Q & A
Q1: What are the natural sources of 19,20-Epoxycytochalasin C?
A: 19,20-Epoxycytochalasin C has been isolated from various fungal species, highlighting its presence in diverse ecological niches. These include the endophytic fungi Diaporthe sp. [], Nemania sp. [], and Xylaria sp. [, ], as well as the marine-derived fungus Xylaria sp. SOF11 [] and the fungus Rosellinia sanctae-cruciana []. Additionally, it has been found in the mangrove endophytic fungus BL321 from the South China Sea [].
Q2: Does the C7 hydroxyl group play a role in the bioactivity of 19,20-Epoxycytochalasin C?
A: Yes, the C7 hydroxyl group appears crucial for the biological activity of 19,20-Epoxycytochalasin C. Oxidation of this group, confirmed through chemical oxidation and metabolite analysis using LC-MS/MS, resulted in a significant decrease in cytotoxicity []. The oxidized metabolite showed an IC50 value greater than 10 μM against the HT-29 cell line, indicating a 16-fold reduction in potency compared to the parent compound []. This highlights the importance of the C7 hydroxyl group for maintaining the molecule's biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



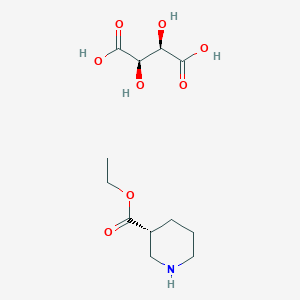


![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
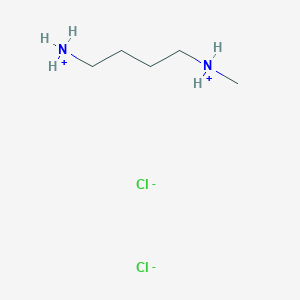
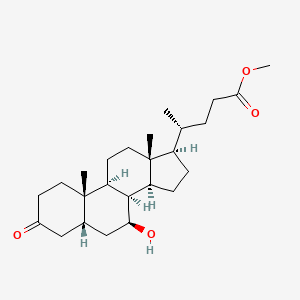
![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)


